4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide

Description

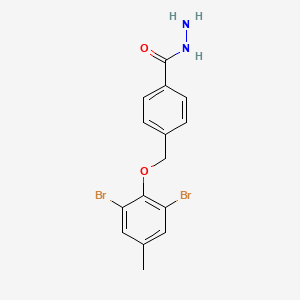

4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide is a brominated benzohydrazide derivative characterized by a central benzohydrazide scaffold substituted with a phenoxymethyl group bearing 2,6-dibromo and 4-methyl substituents. Benzohydrazides are typically synthesized via condensation of substituted benzoic acid hydrazides with aldehydes or ketones under acidic conditions, as exemplified in the preparation of N′-benzylidene-4-tert-butylbenzohydrazide derivatives .

Such substitutions are known to modulate enzyme inhibition, antimicrobial, and anticancer activities in related compounds .

Structure

3D Structure

Properties

IUPAC Name |

4-[(2,6-dibromo-4-methylphenoxy)methyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Br2N2O2/c1-9-6-12(16)14(13(17)7-9)21-8-10-2-4-11(5-3-10)15(20)19-18/h2-7H,8,18H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHAWFCEDPCJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)C(=O)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide involves multiple steps. One common synthetic route includes the reaction of 2,6-dibromo-4-methylphenol with benzyl chloride to form 2,6-dibromo-4-methylphenoxymethylbenzene. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the antifungal properties of benzohydrazide derivatives, including 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide. These compounds have been synthesized and tested for their efficacy against various phytopathogenic fungi.

Case Study: Efficacy Against Agricultural Fungi

In a study published in early 2025, several new benzohydrazide derivatives were designed and synthesized. The compound A6 demonstrated remarkable antifungal activity with an effective concentration (EC50) of 0.71 μg/mL against Colletotrichum gloeosporioides, which is comparable to the standard fungicide boscalid (EC50 = 0.36 μg/mL) . The in vivo assays revealed that A6 exhibited protective efficacies of 72.6% against Rhizoctonia solani, outperforming boscalid .

Synthesis of Derivatives

The synthesis of benzohydrazide derivatives is crucial for enhancing the biological activities and properties of these compounds. Researchers have employed various synthetic pathways to create derivatives with improved efficacy and safety profiles.

Synthetic Pathways

The synthesis typically involves the reaction of hydrazones with acetic anhydride or acetyl chloride, leading to the formation of functionalized benzohydrazides . This approach allows for the introduction of different substituents that can modulate biological activity.

Safety Assessments

Safety assessments are essential when evaluating new compounds for agricultural or pharmaceutical use. The studies conducted on compound A6 indicated that it is safe for both rice crops and honeybees, highlighting its potential as a sustainable agricultural solution .

Data Summary Table

| Compound | Fungus Tested | EC50 (μg/mL) | In Vivo Efficacy (%) | Mechanism |

|---|---|---|---|---|

| A6 | Colletotrichum gloeosporioides | 0.71 | 72.6 | SDH Inhibition |

| Boscalid | Colletotrichum gloeosporioides | 0.36 | 70.7 | SDH Inhibition |

Mechanism of Action

The mechanism of action of 4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Bond Geometry

- N-N Bond Lengths: In N′-benzylidene-4-tert-butylbenzohydrazide derivatives, the N-N bond length varies with substituents. For example: Compound 5 (4-(t-Bu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide): N-N = 1.364 Å . Compound 14 (4-(t-Bu)-N′-(4-(dimethylamino)phenyl)methylidene)benzohydrazide): N-N = 1.364 Å, shorter than in 5 due to electron-donating dimethylamino groups reducing conjugation .

The brominated phenoxymethyl group in the target compound may similarly alter bond lengths through steric and electronic effects. Bromine’s electronegativity could increase planarity of the hydrazone moiety, enhancing π-π stacking in crystal packing .

Crystallographic Space Groups

- Compound 5 crystallizes in the monoclinic Cc space group, while compound 14 adopts the Pbc2 space group .

Enzyme Inhibition

- Urease Inhibition : N′-Benzylidene-4-tert-butylbenzohydrazide derivatives exhibit IC₅₀ values in the micromolar range against urease, a key enzyme in Helicobacter pylori infections. Substituents like hydroxyl and methoxy groups enhance activity by facilitating hydrogen bonding .

- Cholinesterase Inhibition : 4-(Trifluoromethyl)benzohydrazide derivatives show dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 46.8–137.7 µM (AChE) and 19.1–881.1 µM (BuChE). The trifluoromethyl group enhances lipophilicity and enzyme binding .

The brominated target compound may exhibit stronger urease inhibition due to bromine’s electron-withdrawing effects, which could stabilize enzyme-ligand interactions.

Antimicrobial and Anticancer Activity

- Antimicrobial Activity : Brominated benzohydrazides, such as 4-(2-chloro-8-methoxy-2H-benzo[e][1,3]oxazin-3-yl)-N′-(4-nitrobenzylidene)benzohydrazide, show MIC values of 0.0316 µM against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Pyrrolyl benzohydrazides (e.g., C8 and C18 derivatives) demonstrate IC₅₀ values of 1.6–7.9 µM against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines .

The 2,6-dibromo substituents in the target compound may enhance DNA intercalation or topoisomerase inhibition, similar to other halogenated analogs .

Electronic and Physicochemical Properties

HOMO-LUMO and Reactivity

- Theoretical Studies: DFT calculations on N′-(4-(dimethylamino)benzylidene)benzohydrazide reveal a lower energy gap (ΔE = 3.95 eV) compared to non-substituted analogs, suggesting higher reactivity and nucleophilic attack susceptibility .

- Bromine Effects : The electron-withdrawing nature of bromine in the target compound may lower the LUMO energy, facilitating electrophilic interactions in biological systems .

Antioxidant Activity

- DPPH Radical Scavenging: Thiosemicarbazide derivatives of 4-(3,4,5-trimethoxybenzyloxy)benzohydrazide exhibit IC₅₀ values < 10 µM, attributed to NH and SH groups donating hydrogen atoms . The target compound’s phenoxymethyl group may similarly contribute to radical scavenging.

Biological Activity

4-(2,6-Dibromo-4-methylphenoxymethyl)benzohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzohydrazide backbone with a dibromo and methyl substitution on the phenyl ring. Its molecular formula is C15H14Br2N2O, and it has a molecular weight of approximately 396.09 g/mol. The presence of bromine atoms enhances its lipophilicity, which may influence its biological interactions.

Biological Activities

Research indicates that derivatives of benzohydrazides exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that benzohydrazide derivatives can inhibit the growth of bacteria and fungi. For instance, compounds with similar structures have demonstrated significant antibacterial and antifungal properties against various pathogens .

- Enzyme Inhibition : The hydrazone structure is associated with the inhibition of enzymes such as monoamine oxidase (MAO) and α-glucosidase. A related study reported that certain hydrazone derivatives exhibited IC50 values in the low micromolar range against MAO enzymes, indicating potent inhibitory effects .

- Anticancer Potential : Some hydrazones have been evaluated for their anticancer activity. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Interaction : The hydrazone moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition. For example, it may bind to the active site of MAO, disrupting its function and leading to increased levels of neurotransmitters .

- Cell Membrane Permeability : The lipophilic nature due to bromine substitutions may enhance the compound's ability to penetrate cell membranes, facilitating intracellular interactions that can disrupt cellular processes .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzohydrazide derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds with similar structural features exhibited significant inhibition zones compared to controls .

- Inhibition of Monoamine Oxidase : In a comparative analysis, several hydrazone compounds were tested for MAO inhibition. The most potent inhibitors had structural similarities to this compound, with IC50 values as low as 1.54 µM for MAO-A .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Example Crystallization Parameters (Adapted from )

| Parameter | Value |

|---|---|

| Solvent | 95% ethanol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions |

How is the crystal structure of this compound determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is standard. Key steps include:

Data Collection : Use a Bruker APEXII CCD diffractometer with CuK radiation () at 100 K .

Refinement : Employ SHELXS for structure solution and SHELXL for refinement, with H-atoms treated via mixed independent/constrained methods .

Validation : Check R-factors () and residual electron density () .

Table 2: Example SCXRD Refinement Metrics

| Metric | Value |

|---|---|

| 0.036 | |

| 0.098 | |

| No. of Reflections | 1786 |

Advanced Research Questions

How can DFT calculations resolve contradictions in lattice energy contributions for brominated benzohydrazides?

Methodological Answer:

Dispersion (Edis) and electrostatic (Eele) forces dominate lattice energy. For 4-(dimethylamino)benzohydrazide, DFT/B3LYP/6-31G(d,p) calculations revealed:

- Edis = 173.9 kJ mol (non-H-bonded interactions)

- Eele = 165.3 kJ mol (H-bonded chains) .

For brominated analogs, increased Edis is expected due to heavier halogen atoms. Computational workflows:

Geometry Optimization : Use Crystal Explorer 17.5 .

Energy Partitioning : Compare Hirshfeld surfaces to identify Br⋯Br or Br⋯H interactions .

Table 3: DFT Contributions to Lattice Energy (kJ mol)

| Component | Value |

|---|---|

| Eele | 165.3 |

| Edis | 173.9 |

| Erep | 234.1 |

How to address discrepancies in hydrogen-bonding patterns observed in crystallography?

Methodological Answer:

Contradictions arise from dynamic vs. static disorder or solvent effects. For example:

- In 4-(dimethylamino)benzohydrazide, fused and H-bond motifs along [001] were confirmed via anisotropic displacement parameters (ADPs) and Hirshfeld analysis .

- Resolution Steps :

What strategies optimize biological activity screening for brominated benzohydrazides?

Methodological Answer:

Structure-activity relationships (SARs) for analogs suggest:

- Antibacterial Activity : Halogen substituents (Br, Cl) enhance activity against S. aureus and E. coli .

- Anticancer Potential : Hydrazone derivatives (e.g., pyridinylmethylene analogs) induce apoptosis via kinase inhibition .

Methodology :

In Vitro Assays : Use microbroth dilution (MIC) for antibacterial screening .

Molecular Docking : Target enzymes like acetylcholinesterase (PDB: 4EY7) with AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.